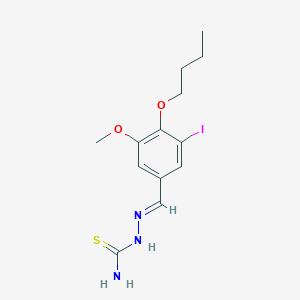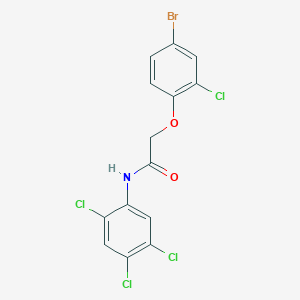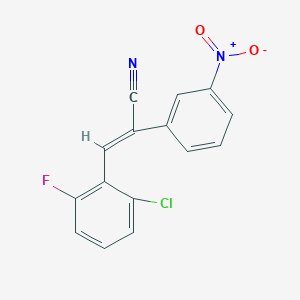![molecular formula C19H21Cl2N3O5S2 B4629139 N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4629139.png)
N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide
Descripción general
Descripción
Sulfonyl-containing compounds, like the one , are of significant interest in medicinal chemistry and materials science due to their versatile chemical properties and potential therapeutic uses. These compounds are often explored for their ability to interact with biological systems and for their utility in creating materials with specific functionalities.
Synthesis Analysis
The synthesis of related sulfonyl compounds involves various chemical strategies, including the interaction of sulfonyl chlorides with amines or alcohols, leading to the formation of sulfonamides and sulfonate esters, respectively. For example, the reaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid results in sterically hindered sulfonamide structures, showcasing the synthetic flexibility of sulfonyl groups (Rublova et al., 2017).
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of sulfonyl compounds. The detailed molecular structure, including bond lengths, angles, and spatial arrangement, provides insight into the compound's chemical behavior and interaction potential. For instance, the structure of tetrazole derivatives has been elucidated, revealing the planarity of tetrazole rings and the orientation of aryl rings, which might be analogous to understanding the spatial configuration of sulfonyl-phenyl-pyrrolidinyl compounds (Al-Hourani et al., 2015).
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
Research into chemical compounds similar to N2-(3,4-dichlorophenyl)-N2-(methylsulfonyl)-N1-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide has revealed various chemical reactions and synthetic processes. For example, N-Phenylmaltimide, reacting with chlorosulfonic acid, forms sulfonyl chloride, which is a key intermediate in synthesizing related sulfonamides (Cremlyn & Nunes, 1987). Additionally, structural studies of similar compounds, like tetrazole derivatives, have been undertaken to understand their crystal structure and molecular interactions, which are crucial for developing new materials and drugs (Al-Hourani et al., 2015).
Medical and Pharmacological Research
In the medical field, compounds structurally similar to N2-(3,4-dichlorophenyl)-N2-(methylsulfonyl)-N1-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide have been explored for their therapeutic potential. For example, novel sulfonamide derivatives have been synthesized and evaluated for their anticancer activities, providing insights into new treatments for various cancers (Szafrański & Sławiński, 2015). Similarly, studies on the structural, spectroscopic, and antimicrobial activities of sulfonamide derivatives contribute to developing new antibacterial and antifungal agents (Eren et al., 2018).
Material Science and Photolithography
In material science, research on N-oxysuccinimidoarylsulfonate photoacid generators (PAGs), which are structurally related to the compound , has been conducted to understand their photochemical behavior and potential applications in photolithography and material processing (Ortica et al., 2001).
Propiedades
IUPAC Name |
2-(3,4-dichloro-N-methylsulfonylanilino)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3O5S2/c1-30(26,27)24(15-6-9-17(20)18(21)12-15)13-19(25)22-14-4-7-16(8-5-14)31(28,29)23-10-2-3-11-23/h4-9,12H,2-3,10-11,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQNTIUXRWDPAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-diethyl-2-{[4-(4-morpholinyl)benzoyl]amino}benzamide](/img/structure/B4629057.png)
![ethyl 2-[({[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4629084.png)
![N-(2-(2,4-dichlorophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B4629089.png)
![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(5-chloro-2-methylphenyl)hydrazinecarbothioamide](/img/structure/B4629090.png)
![N-(2,5-dimethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4629104.png)
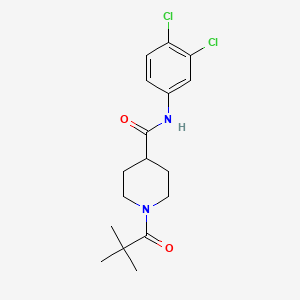
![5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4629121.png)
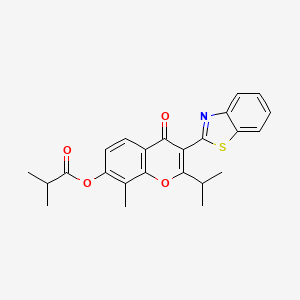
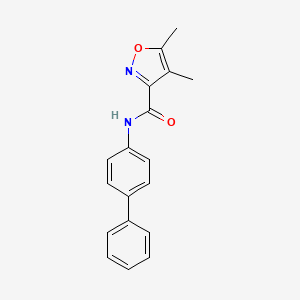
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B4629135.png)
